2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol
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Overview
Description
2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(1-PHENYLETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound that features a phenol group substituted with bromine atoms and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(1-PHENYLETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The phenol group is then brominated using bromine or a brominating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(1-PHENYLETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(1-PHENYLETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(1-PHENYLETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenol: Another brominated phenol with different substitution patterns.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(1-PHENYLETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is unique due to its specific combination of a brominated phenol and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H18Br2N4O |
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Molecular Weight |
538.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[4-phenyl-1-[(E)-1-phenylethylideneamino]imidazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C24H18Br2N4O/c1-16(17-8-4-2-5-9-17)29-30-15-22(18-10-6-3-7-11-18)28-24(30)27-14-19-12-20(25)13-21(26)23(19)31/h2-15,31H,1H3/b27-14+,29-16+ |
InChI Key |
MMQUHDZNGUPWCL-WHRAKHKCSA-N |
Isomeric SMILES |
C/C(=N\N1C=C(N=C1/N=C/C2=C(C(=CC(=C2)Br)Br)O)C3=CC=CC=C3)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NN1C=C(N=C1N=CC2=C(C(=CC(=C2)Br)Br)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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